1,10-Dichloroperfluorodecane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,10-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10Cl2F20/c11-9(29,30)7(25,26)5(21,22)3(17,18)1(13,14)2(15,16)4(19,20)6(23,24)8(27,28)10(12,31)32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMYIKJKCYYLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10Cl2F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378852 | |

| Record name | 1,10-Dichloroperfluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156186-28-6 | |

| Record name | 1,10-Dichloroperfluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156186-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,10-Dichloroperfluorodecane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Dichloroperfluorodecane, a fully fluorinated long-chain alkane with chlorine atoms at its terminal positions, represents a class of compounds with unique physicochemical properties that make it a subject of interest in advanced materials science and as a potential building block in specialized chemical synthesis. Its chemical formula is C₁₀Cl₂F₂₀, and it is identified by the CAS number 156186-28-6.[1][2][3] The high degree of fluorination imparts significant chemical inertness, thermal stability, and a hydrophobic and lipophobic nature to the molecule. This guide provides a comprehensive overview of its chemical structure, properties, synthesis considerations, and potential applications, with a focus on providing researchers and drug development professionals with the foundational knowledge to leverage its unique characteristics.

Chemical Structure and Properties

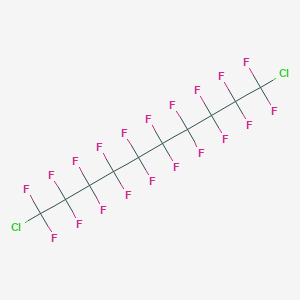

The structure of this compound consists of a ten-carbon backbone where all hydrogen atoms have been substituted by fluorine atoms, with chlorine atoms capping each end of the chain. This structure can be represented as Cl-(CF₂)₁₀-Cl.

Molecular Structure Diagram

Caption: 2D representation of the this compound molecule.

The physical and chemical properties of this compound are dominated by the high electronegativity and steric bulk of the fluorine atoms. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 156186-28-6 | [1][3] |

| Molecular Formula | C₁₀Cl₂F₂₀ | [1][2] |

| Molecular Weight | 570.98 g/mol | [1] |

| Boiling Point (Predicted) | 213.0 ± 35.0 °C | [4] |

| Density (Predicted) | >1.4 g/cm³ | [4] |

| Hazard Codes | Xi (Irritant) | [4] |

Synthesis of α,ω-Dichloroperfluoroalkanes: A General Protocol

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound via telomerization.

Step-by-Step Methodology (Conceptual)

-

Reactor Setup: A high-pressure autoclave reactor resistant to corrosive reagents is charged with the telogen (e.g., carbon tetrachloride) and a radical initiator (e.g., a peroxide).

-

Purging: The reactor is sealed and purged with an inert gas, such as nitrogen or argon, to remove oxygen, which can interfere with the radical reaction.

-

Introduction of Monomer: Tetrafluoroethylene (TFE) is introduced into the reactor under pressure. The pressure and temperature are critical parameters that influence the chain length of the resulting telomers.

-

Initiation: The reactor is heated to the decomposition temperature of the initiator, generating free radicals that initiate the telomerization process.

-

Propagation: The radicals react with TFE monomers, leading to the growth of the perfluoroalkyl chain.

-

Chain Transfer: The growing polymer radical abstracts a chlorine atom from the telogen (CCl₄), terminating the chain growth and forming the α,ω-dichloroperfluoroalkane.

-

Purification: The resulting mixture of telomers of different chain lengths is subjected to fractional distillation to isolate the desired this compound.

Spectroscopic Characterization

The characterization of this compound relies on standard analytical techniques, with a particular emphasis on ¹⁹F NMR due to the prevalence of fluorine in the molecule.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most informative technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show distinct signals for the CF₂ groups at different positions along the carbon chain. The CF₂ groups adjacent to the chlorine atoms (α-CF₂) will have a different chemical shift compared to the other CF₂ groups in the chain (β, γ, δ, and ε-CF₂).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of C-F stretching vibrations. The presence of the C-Cl bond would be indicated by absorptions in the lower frequency region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the molecular ion and chlorine-containing fragments.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, its bifunctional nature makes it a valuable intermediate in several areas:

-

Polymer Chemistry: As an α,ω-dihaloperfluoroalkane, it can be used as a monomer or a chain extender in the synthesis of fluorinated polymers. These polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy.

-

Crosslinking Agent: The two terminal chlorine atoms can react with various nucleophiles, allowing the molecule to act as a crosslinking agent to modify the properties of other polymers.

-

Synthesis of Advanced Materials: It can serve as a building block for the synthesis of liquid crystals, surfactants, and other advanced materials where a rigid, fluorinated segment is desired.

-

Drug Delivery: Perfluorinated compounds are being explored for their potential in drug delivery systems due to their biocompatibility and ability to dissolve and transport gases like oxygen. While not a direct application of this compound itself, it could be a precursor for more complex molecules with such applications.

Potential Reaction Pathway for Polymer Modification

Caption: Use of this compound as a crosslinking agent.

Safety and Handling

This compound is classified as an irritant.[4] As with all fluorinated compounds, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[5]

Conclusion

This compound is a specialty chemical with a unique set of properties derived from its fully fluorinated backbone and terminal chlorine atoms. While detailed experimental data and specific applications are not widely published, its potential as a building block in polymer chemistry and materials science is significant. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully explore its capabilities. This guide provides a foundational understanding for researchers and professionals looking to work with or investigate this intriguing molecule.

References

Please note that it was not possible to find specific peer-reviewed articles detailing the synthesis, comprehensive spectroscopic data, and direct applications of this compound. The references provided are for the confirmed identification of the compound and general properties of related substances.

-

Alachem Co., Ltd. 156186-28-6 | this compound. [Link]

-

PubChem. This compound. [Link]

-

ChemSigma. 156186-28-6 this compound. [Link]

Sources

Synthesis of 1,10-Dichloroperfluorodecane: A Comprehensive Technical Guide

Foreword

For researchers, scientists, and professionals in drug development, the synthesis of novel fluorinated compounds is a cornerstone of innovation. Among these, α,ω-dihalogenated perfluoroalkanes serve as critical building blocks for the synthesis of a wide array of advanced materials, surfactants, and biologically active molecules. This guide provides an in-depth technical exploration of the synthesis of a key exemplar of this class: 1,10-dichloroperfluorodecane. We will move beyond a simple recitation of procedural steps to delve into the underlying chemical principles, the rationale behind experimental choices, and the critical considerations for safety and characterization that ensure a robust and reproducible synthesis.

Introduction to this compound: Structure and Significance

This compound, with the chemical formula Cl(CF₂)₁₀Cl, is a fully fluorinated alkane chain with chlorine atoms at both terminal positions. The high electronegativity of the fluorine atoms imparts unique properties to the molecule, including high thermal and chemical stability, hydrophobicity, and a rigid, helical conformation. These characteristics make it a valuable intermediate in synthetic chemistry. The terminal chlorine atoms provide reactive handles for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups to construct more complex molecules.

Strategic Approach to Synthesis: The Telomerization Pathway

The most direct and industrially viable method for the synthesis of α,ω-dichloroperfluoroalkanes is the free-radical telomerization of tetrafluoroethylene (TFE). This process involves the reaction of a "taxogen" (TFE) with a "telogen," a chain transfer agent that provides the end groups of the resulting telomers. For the synthesis of this compound, carbon tetrachloride (CCl₄) is an effective telogen.

The fundamental principle of this reaction lies in the generation of a trichloromethyl radical (•CCl₃) from carbon tetrachloride, which then initiates the polymerization of TFE. The growing perfluoroalkyl radical chain is subsequently terminated by abstracting a chlorine atom from another molecule of CCl₄. This process results in a mixture of α,ω-dichloroperfluoroalkanes with varying chain lengths, represented by the general formula Cl(CF₂CF₂)nCl.

Reaction Mechanism

The telomerization reaction proceeds through a classic free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.

Caption: Free-radical telomerization of TFE with CCl₄.

The selection of the initiator is critical for controlling the reaction rate and the distribution of telomer chain lengths. Peroxides, such as benzoyl peroxide or di-tert-butyl peroxide, are commonly used initiators that decompose upon heating to generate free radicals.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals and high-pressure reactions.

Materials and Equipment

| Material/Equipment | Specifications |

| Autoclave | High-pressure stainless steel reactor with stirrer |

| Tetrafluoroethylene (TFE) | High purity, stabilized |

| Carbon Tetrachloride (CCl₄) | Anhydrous, reagent grade |

| Di-tert-butyl peroxide | Initiator |

| Fractional Distillation Unit | High-efficiency column for separation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | For product analysis |

| Nuclear Magnetic Resonance (NMR) Spectrometer | For structural characterization (¹⁹F and ¹³C) |

Synthesis Procedure

-

Reactor Preparation: The high-pressure autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can inhibit free-radical polymerization.

-

Charging the Reactor: Anhydrous carbon tetrachloride is charged into the autoclave. The amount of CCl₄ will influence the average molecular weight of the telomer mixture. A higher ratio of CCl₄ to TFE will favor the formation of shorter-chain telomers.

-

Initiator Addition: The initiator, di-tert-butyl peroxide, is added to the carbon tetrachloride. The concentration of the initiator will affect the reaction rate.

-

Pressurization with TFE: The autoclave is sealed, and tetrafluoroethylene is introduced into the reactor to the desired pressure. The reaction pressure is a critical parameter that influences the rate of TFE addition to the growing radical chain.

-

Reaction Conditions: The autoclave is heated to the reaction temperature, typically in the range of 100-150 °C, to initiate the decomposition of the peroxide and start the telomerization. The reaction is allowed to proceed with constant stirring for a specified period, during which the pressure will decrease as TFE is consumed.

-

Reaction Quenching and Depressurization: After the desired reaction time, the autoclave is cooled to room temperature. Any unreacted TFE is carefully vented into a suitable scrubbing system.

-

Product Mixture Recovery: The liquid product mixture, containing unreacted CCl₄, the desired this compound, and other telomers, is discharged from the reactor.

Purification and Isolation: Obtaining High-Purity Product

The crude reaction mixture is a solution of various α,ω-dichloroperfluoroalkanes in excess carbon tetrachloride. The separation of the desired C₁₀ homolog is achieved through fractional distillation under reduced pressure.

Fractional Distillation Workflow

Caption: Purification workflow for this compound.

Due to the high boiling points of the perfluorinated compounds, distillation is performed under vacuum to prevent thermal decomposition. The different chain lengths of the telomers result in distinct boiling points, allowing for their separation. Each collected fraction should be analyzed by GC-MS to determine its composition and purity.

Characterization: Confirming Structure and Purity

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR Spectroscopy: This is the most definitive technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound will show distinct signals for the different CF₂ groups along the chain. The chemical shifts of the CF₂ groups will be influenced by their proximity to the terminal chlorine atoms. Based on data for similar C₇-C₁₀ chlorofluoroalkanes, the CF₂ group adjacent to the chlorine atom (α-CF₂) will have a different chemical shift compared to the other CF₂ groups in the chain.[4] The integration of the signals will correspond to the number of fluorine atoms in each unique chemical environment.

¹³C NMR Spectroscopy: ¹³C NMR can also be used to confirm the carbon backbone of the molecule. The signals for the carbon atoms will be split by the attached fluorine atoms (C-F coupling).

Safety and Handling: A Critical Imperative

Per- and polyfluoroalkyl substances (PFAS) require careful handling due to their persistence in the environment and potential health concerns. While specific toxicological data for this compound may be limited, it is prudent to treat it with the same precautions as other members of the PFAS family.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times.

-

Eye Protection: Safety goggles or a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. In cases of potential aerosol generation, a respirator with appropriate cartridges for organic vapors and acid gases should be used.

Handling and Storage

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound via the telomerization of tetrafluoroethylene with carbon tetrachloride is a robust and scalable method. Success hinges on careful control of reaction parameters, meticulous purification through fractional distillation, and comprehensive characterization using modern analytical techniques. Adherence to strict safety protocols is paramount throughout the entire process. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and safely undertake the synthesis of this important fluorinated building block, paving the way for further innovation in materials science and drug discovery.

References

-

El-shehawy, A. A. (2004). Conformational and substituent effects in the 19F spectra of C7-C10 straight-chain chlorofluoroalkanes. Magnetic Resonance in Chemistry, 42(11), 910-918. [Link]

-

Turtelli, V., & Lecchi, P. (2005). Tetrafluoroethylene telomerization using dibromohaloethanes as telogens. Journal of Fluorine Chemistry, 126(9-10), 1344-1351. [Link]

-

NIST. (n.d.). 1,10-Dichlorodecane. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,10-Dichlorodecane. Retrieved from [Link]

-

NIST. (n.d.). 1,10-Dichlorodecane IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Amanote Research. (n.d.). Telomerization of Ethylene and Carbon Tetrachloride. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

SpectraBase. (n.d.). Chlorine trifluoride - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). CHLORINE PENTAFLUORIDE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 1,10-Dichlorodecane Gas Chromatography. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2005). A general method for the preparation of perfluoroalkanesulfonyl chlorides. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of α-alkynyl perfluoroalkyl sulfoxides by the reaction of terminal alkynes and perfluoroalkanesulfinyl chlorides. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of perfluoroalkadienes.

-

United States Environmental Protection Agency. (n.d.). Carbon Tetrachloride (CASRN: 56-23-5) Bibliography: Supplemental File for the TSCA Scope Document. Retrieved from [Link]

-

Amonette, J. E., et al. (2006). Mechanisms and products of surface-mediated reductive dehalogenation of carbon tetrachloride by Fe(II) on goethite. Environmental Science & Technology, 40(24), 7554-7560. [Link]

-

Crespo Yanguas, S., et al. (2018). Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility. Scientific Reports, 8(1), 9423. [Link]

-

NIST. (n.d.). 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 1,10-Dichlorodecane [webbook.nist.gov]

- 2. 1,10-Dichlorodecane | C10H20Cl2 | CID 75101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,10-Dichlorodecane [webbook.nist.gov]

- 4. Conformational and substituent effects in the 19F spectra of C7-C10 straight-chain chlorofluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,10-Dichloroperfluorodecane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Dichloroperfluorodecane is a fully fluorinated, linear alkane terminated at both ends by chlorine atoms. Its chemical structure, dominated by a backbone of carbon-fluorine bonds, imparts significant chemical inertness, thermal stability, and unique physicochemical properties. These characteristics make it and related α,ω-dihaloperfluoroalkanes valuable intermediates in the synthesis of advanced materials, particularly fluoropolymers and specialty surfactants. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis via telomerization, its potential applications, and essential safety and handling protocols.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula and weight, which dictate its behavior in chemical and physical systems.

Molecular Formula and Weight

-

Molecular Formula: C₁₀Cl₂F₂₀[1]

-

Molecular Weight: 570.99 g/mol [1]

-

Full Chemical Name: 1,10-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane[2]

-

CAS Number: 156186-28-6

Physicochemical Data

The high degree of fluorination results in a dense, thermally stable compound with low surface energy. The quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀Cl₂F₂₀ | [1] |

| Molecular Weight | 570.99 g/mol | [1] |

| Monoisotopic Mass | 569.90576 Da | [2] |

| Melting Point | 213 °C | [1] |

| Boiling Point | 213.0 ± 35.0 °C (Predicted) | |

| Density | >1.4 g/cm³ | [1] |

| Flash Point | 121.9 °C | [1] |

Synthesis and Purification

The primary industrial method for synthesizing α,ω-dihaloperfluoroalkanes is the radical-initiated telomerization of tetrafluoroethylene (TFE). This process allows for the controlled formation of a perfluoroalkane chain of varying lengths.

Underlying Principle: Radical Telomerization

Telomerization is a polymerization reaction where a chain transfer agent, known as a telogen, limits the molecular weight of the resulting polymer (the telomer). In the synthesis of this compound, tetrafluoroethylene (TFE, the "taxogen") is reacted with a chlorine-containing telogen, such as carbon tetrachloride (CCl₄). The reaction is initiated by a radical initiator, which abstracts a chlorine atom from CCl₄ to form the •CCl₃ radical. This radical then adds across the TFE double bond, initiating chain propagation. The chain length is controlled by the molar ratio of TFE to CCl₄.

Experimental Protocol: Synthesis via TFE Telomerization

This protocol describes a representative synthesis. Caution: This reaction involves high-pressure gas and radical initiators and must be conducted in a specialized high-pressure reactor (autoclave) by trained personnel.

Materials:

-

Tetrafluoroethylene (TFE) gas

-

Carbon Tetrachloride (CCl₄), analytical grade

-

Di-tert-butyl peroxide (DTBP) or similar radical initiator

-

High-pressure stainless-steel autoclave equipped with a stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

-

Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can inhibit radical polymerization.

-

Charging the Reactor: Carbon tetrachloride (telogen) and the radical initiator (e.g., DTBP) are charged into the sealed autoclave.

-

Pressurization and Heating: The autoclave is heated to the reaction temperature, typically between 100-150 °C, to ensure the decomposition of the initiator. TFE gas is then carefully introduced into the reactor to the desired pressure. The pressure and temperature are maintained throughout the reaction.

-

Reaction: The reaction is allowed to proceed with vigorous stirring for several hours. The progress can be monitored by the drop in pressure as TFE is consumed.

-

Termination and Workup: After the reaction period, the autoclave is cooled to room temperature, and any unreacted TFE is safely vented. The crude product, a mixture of telomers Cl(CF₂CF₂)nCl of different chain lengths, is collected.

-

Purification: The desired this compound (n=5) is separated from other telomers (n=2, 3, 4, 6, etc.) and unreacted CCl₄ by fractional distillation under reduced pressure. The high boiling points and chemical stability of the perfluorinated compounds facilitate this separation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Advanced Material Synthesis

While specific, direct applications in drug development are not prominent, this compound is a crucial building block for creating high-performance fluorinated materials. Its value lies in its bifunctionality, allowing it to be incorporated into polymer backbones.

Precursor to Fluorinated Monomers and Polymers

The terminal chlorine atoms are reactive sites that can be chemically modified. For instance, α,ω-dihaloperfluoroalkanes are known to be useful intermediates for producing perfluorinated dienes or other difunctional monomers[2]. These monomers can then be polymerized to yield materials with:

-

High Thermal Stability: Due to the strength of the C-F bond.

-

Extreme Chemical Resistance: Shielding by fluorine atoms protects the carbon backbone.

-

Low Surface Energy: Imparting hydrophobicity and oleophobicity.

-

Low Dielectric Constant: Useful for electronics and insulators.

Synthesis of Poly(perfluoroalkylene sulfide)s

Drawing an analogy from non-fluorinated chemistry, dihaloalkanes are reacted with sodium sulfide to produce poly(alkylene sulfide)s, which are used as high-performance sealants and adhesives[3]. The fluorinated analogue, derived from this compound, would be expected to form a poly(perfluorodecylene sulfide) polymer with enhanced chemical and thermal stability, suitable for extreme environment applications.

Analytical Characterization

The definitive identification and purity assessment of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR.

¹⁹F NMR Spectroscopy

Fluorine-19 is an ideal nucleus for NMR because it has a nuclear spin of ½ and 100% natural abundance, providing high sensitivity[4]. The large chemical shift dispersion (over 800 ppm) allows for clear resolution of fluorine atoms in different chemical environments[4].

For the structure Cl–CF₂–(CF₂)₈–CF₂–Cl, one would expect to see distinct signals for the different -CF₂- groups.

-

α-CF₂ Group (Cl–CF₂–): The fluorine atoms directly attached to the carbon bearing a chlorine atom will be deshielded and appear at a specific chemical shift.

-

β-CF₂ Group (Cl–CF₂–CF₂–): These fluorine atoms will have a different chemical shift due to their proximity to the α-group.

-

Internal CF₂ Groups (–(CF₂)₆–): The four inner pairs of -CF₂- groups are electronically similar and will likely have overlapping signals in a distinct region of the spectrum, typically between -120 to -126 ppm relative to CFCl₃.

The integration of these signals would correspond to the ratio of fluorine atoms in each unique position (e.g., 4F for the α-groups, 4F for the β-groups, etc.), confirming the structure.

Other Techniques

-

¹³C NMR Spectroscopy: Can be used to observe the 10 distinct carbon environments, though sensitivity may be lower.

-

Mass Spectrometry (MS): Will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms.

-

Infrared (IR) Spectroscopy: Will be dominated by very strong C-F stretching absorptions, typically in the 1100-1300 cm⁻¹ region.

Safety, Handling, and Disposal

Hazard Statement: Classified as an Irritant[1].

Handling and Personal Protective Equipment (PPE)

As with all perfluorinated compounds, appropriate precautions must be taken.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.

-

Ingestion: Do not eat, drink, or smoke in the laboratory.

A comprehensive, specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Users must obtain and consult the specific SDS provided by their chemical supplier before handling this compound.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents or reducing agents.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Perfluorinated compounds are persistent; do not release them into the environment. Contact a licensed professional waste disposal service to dispose of this material.

References

-

Telomerisation Reactions of fluorinated alkenes | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

(PDF) Synthesis of fluorinated telomersPart 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. (2016, June 29). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. Retrieved January 14, 2026, from [Link]

-

This compound (C10Cl2F20). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

Environmental Status and Use of Telomer Based Fluorosurfactants. (n.d.). Chemguard. Retrieved January 14, 2026, from [Link]

-

Nmr spectroscopy of fluorine 19 | PPTX. (n.d.). Slideshare. Retrieved January 14, 2026, from [Link]

-

Upcycling aromatic polymers through C–H fluoroalkylation. (2019, May 29). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Polymer Synthesis Using Hydrofluorocarbon Solvents. 1. Synthesis of Cross-Linked Polymers by Dispersion Polymerization in 1,1,1,2-Tetrafluoroethane. (2002, July). ResearchGate. Retrieved January 14, 2026, from [Link]

-

The synthesis of polymeric sulfides by reaction of dihaloalkanes with sodium sulfide | Request PDF. (2025, November 30). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Scheme 1 Synthesis of polymer 1: (a) EDC, DMAP, DCM, (compound 2 used... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to 1,10-Dichloroperfluorodecane (CAS: 156186-28-6)

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary & Compound Identification

This guide provides a comprehensive technical overview of 1,10-Dichloroperfluorodecane, identified by CAS Number 156186-28-6. This molecule is a fully fluorinated, linear ten-carbon alkane terminated at both ends by chlorine atoms. Its chemical structure, Cl(CF₂)₁₀Cl, places it in the class of α,ω-dihaloperfluoroalkanes. These compounds are of significant interest in materials science and specialty chemical synthesis due to the unique properties conferred by the high density of fluorine atoms and the reactive utility of the terminal chlorine atoms.

As a perfluorinated compound, this compound is also classified as a per- and polyfluoroalkyl substance (PFAS). This classification carries important implications for its environmental fate, handling, and regulatory considerations, which will be addressed herein. This document collates available physicochemical data, outlines probable synthesis and application methodologies based on established principles of fluorine chemistry, and provides guidance for its analytical characterization and safe handling.

Physicochemical & Structural Properties

The defining characteristic of this compound is its perfluorinated backbone, which imparts high density, chemical inertness, and low surface energy. The terminal chlorine atoms provide reactive sites on an otherwise non-reactive chain.

Below is a summary of its known and predicted properties. It should be noted that there are discrepancies in publicly available data from chemical suppliers regarding thermal properties, which may be due to variations in sample purity or measurement conditions.

| Property | Value | Source |

| CAS Number | 156186-28-6 | N/A |

| Molecular Formula | C₁₀Cl₂F₂₀ | [1] |

| Molecular Weight | 570.98 g/mol | [1] |

| Full Chemical Name | 1,10-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane | [1] |

| Density | >1.4 g/cm³ | - |

| Boiling Point | 213.0 ± 35.0 °C (Predicted) | - |

| Flash Point | 121.9 °C | - |

| Predicted XlogP | 8.3 | [1] |

| Hazard Classification | Irritant | - |

Below is the two-dimensional structure of this compound.

Caption: Generalized workflow for the synthesis of α,ω-dichloroperfluoroalkanes.

Generalized Experimental Protocol for Telomerization

The following protocol is a representative, conceptual procedure based on established telomerization chemistry. [2][3]This is not a validated protocol for CAS 156186-28-6 and must be adapted and optimized by qualified personnel.

-

Reactor Preparation: A high-pressure, corrosion-resistant autoclave is charged with the telogen (e.g., carbon tetrachloride) and a radical initiator (e.g., a peroxide). The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

-

Reactant Introduction: The reactor is brought to the target temperature (e.g., 80-180°C). Tetrafluoroethylene (TFE) gas is then carefully introduced, and the pressure is maintained within a specified range to control the reaction rate.

-

Reaction: The mixture is agitated under constant temperature and pressure for several hours. The radical initiator creates telogen radicals, which propagate by adding across the TFE double bond. Chain transfer with another telogen molecule terminates the growing chain and generates a new radical, resulting in a mixture of α,ω-dichloroperfluoroalkanes of varying lengths.

-

Workup: After cooling and venting, the crude reaction mixture, containing products of different chain lengths (Cl(CF₂)nCl), is collected.

-

Purification: The target compound, this compound (n=10), is separated from other telomers (n=2, 4, 6, 8, 12, etc.) and unreacted starting materials via fractional distillation under reduced pressure.

Key Applications in Surface Modification

The primary utility of molecules like this compound lies in materials science, specifically for the creation of functionalized, low-energy surfaces. The perfluorinated chain is intensely hydrophobic and oleophobic, while the terminal chlorine atoms serve as chemical anchors.

While the chlorine atoms are less reactive than other halides like iodine or bromine, they can participate in nucleophilic substitution reactions or be converted into more reactive functional groups (e.g., amines, thiols, or carboxylic acids) to facilitate covalent attachment to a substrate. This allows for the durable modification of materials like glass, silicon, metal oxides, and certain polymers to impart properties such as:

-

Anti-fouling and Self-Cleaning Surfaces: Repelling water, oils, and biological materials.

-

Low-Friction Coatings: Leveraging the low intermolecular forces of fluorinated chains.

-

Chemically Resistant Linings: Protecting underlying substrates from corrosive environments.

Hypothetical Workflow: Surface Functionalization

The diagram below outlines a conceptual workflow for modifying a hydroxyl-terminated surface (e.g., silica or glass) using this compound as a precursor. This process involves a hypothetical conversion of the terminal chlorides to a more reactive silane group for robust surface attachment.

Caption: Conceptual workflow for surface modification using a derivative of this compound.

Analytical Characterization Protocol

The analysis of this compound would typically be performed using Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The high volatility and thermal stability of the compound make it well-suited for GC, while MS provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.

Generalized GC-MS Protocol

-

Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable solvent that is compatible with GC analysis and does not contain interfering peaks. A highly volatile, non-polar solvent like hexane or a specialty fluorinated solvent would be appropriate.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically operated in split mode to avoid overloading the column and detector.

-

Gas Chromatography:

-

Column: A low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., Rxi-5ms), is recommended.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 60°C) and hold for 1-2 minutes. Ramp the temperature at a controlled rate (e.g., 15°C/min) to a high final temperature (e.g., 280-300°C) and hold for several minutes to ensure the high-boiling-point compound elutes. [4]4. Mass Spectrometry:

-

Ionization: Use Electron Impact (EI) ionization at 70 eV. [4] * Acquisition Mode: Scan a mass range appropriate for the expected fragments and the molecular ion (e.g., m/z 50-600). The mass spectrum is expected to show a characteristic pattern of fragments resulting from the cleavage of C-C and C-Cl bonds, with repeating losses of CF₂ units (50 amu).

-

Identification: Confirm the compound's identity by matching the obtained mass spectrum with a reference library or by interpreting the fragmentation pattern, including the isotopic signature of the two chlorine atoms.

-

Safety, Handling, and Environmental Considerations

6.1 Hazard Profile this compound is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

6.2 PFAS Classification As a member of the PFAS family, this compound is expected to be extremely persistent in the environment. The strength of the carbon-fluorine bond makes it resistant to natural degradation processes. Users have a critical responsibility to:

-

Prevent Release: Avoid any release to the environment. Do not discharge to drains or waterways.

-

Waste Disposal: All waste materials containing this compound, including contaminated solvents and disposable labware, must be collected and disposed of as hazardous chemical waste according to local, state, and federal regulations. High-temperature incineration is typically required for the complete destruction of PFAS compounds.

Conclusion

This compound (CAS 156186-28-6) is a specialty α,ω-dihaloperfluoroalkane with significant potential in materials science for the development of advanced functional surfaces. Its synthesis is likely achieved through telomerization, and its primary application involves leveraging its perfluorinated structure for hydrophobicity and its terminal chlorines for chemical reactivity. While specific data on this molecule is sparse, its properties and behavior can be reliably inferred from the established principles of fluorine chemistry. Researchers and developers must balance its useful properties with stringent safety protocols and environmental stewardship due to its classification as a persistent PFAS compound.

References

-

Shul’ga, Y. M., et al. (2025). Comparative IR study of tetrafluoroethylene telomeres exposed to gamma irradiation in air and in vacuum. High Energy Chemistry. [Source derived from a search result abstract, direct link unavailable] [5]2. ResearchGate. (2025). Tetrafluoroethylene telomerization using dibromohaloethanes as telogens. [Link to request a PDF from ResearchGate] [6]3. BenchChem. (2025). Application Notes and Protocols for Surface Modification using Perfluoro-1,10-decanedicarboxylic Acid. [Link to BenchChem application notes] [2]4. Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link to ATSDR analytical methods chapter] [3]5. Journal of Chromatography B. (2022). [A relevant article on GC-MS methodology]. [Source derived from a search result abstract, direct link unavailable] [4]6. PubChemLite. (2025). This compound (C10Cl2F20). [Link to PubChemLite entry]

Sources

The Thermal Stability of Dichloroperfluorinated Alkanes: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Understanding the Unique Properties of Dichloroperfluorinated Alkanes

Perfluorinated alkanes (PFAs) are renowned for their exceptional chemical inertness and thermal stability, properties conferred by the strength of the carbon-fluorine (C-F) bond. This robustness has led to their use in a wide array of demanding applications. The selective introduction of chlorine atoms into a perfluorinated backbone, creating dichloroperfluorinated alkanes, introduces a nuanced alteration to these properties. While retaining much of the fluorinated chain's stability, the presence of carbon-chlorine (C-Cl) bonds provides specific reactive handles. This technical guide offers an in-depth exploration of the thermal stability of α,ω-dichloroperfluorinated alkanes, compounds with the general structure Cl(CF₂)nCl. We will delve into the theoretical underpinnings of their stability, the experimental methodologies used for their characterization, and the practical implications for their use in research and development, particularly within the pharmaceutical and materials science sectors.

Theoretical Framework: The Role of Bond Dissociation Energies

The thermal stability of a molecule is fundamentally governed by the energy required to break its chemical bonds. In the case of dichloroperfluorinated alkanes, the key bonds to consider are the C-C, C-F, and C-Cl bonds. The energy required to cleave these bonds homolytically is known as the bond dissociation energy (BDE).

A comparative analysis of average bond dissociation energies reveals a critical hierarchy:

| Bond | Average Bond Dissociation Energy (kcal/mol) |

| C-F | ~115 |

| C-C (in perfluoroalkanes) | ~97 |

| C-Cl | ~84 |

Note: These are average values and can vary depending on the specific molecular environment.

As the data indicates, the C-Cl bond is significantly weaker than both the C-F and C-C bonds within the perfluorinated chain[1][2]. This disparity is the cornerstone of understanding the thermal decomposition of dichloroperfluorinated alkanes. The C-Cl bond represents the molecule's "Achilles' heel," serving as the most probable initiation site for thermal degradation.

The primary reason for the exceptional strength of the C-F bond lies in the high electronegativity of fluorine, which leads to a highly polarized and strong covalent bond[3]. Conversely, the larger atomic radius of chlorine and the less effective orbital overlap with carbon result in a weaker C-Cl bond compared to the C-F bond.

Decomposition Mechanisms and Pathways

The thermal decomposition of dichloroperfluorinated alkanes is anticipated to proceed via a free-radical chain reaction, initiated by the homolytic cleavage of the weakest bond.

Caption: Initial homolytic cleavage of the C-Cl bond.

1. Initiation: The process begins with the homolytic cleavage of a C-Cl bond, generating a perfluoroalkyl radical and a chlorine radical.

2. Propagation: The highly reactive perfluoroalkyl radical can then undergo a series of reactions:

- β-Scission: The radical can cleave a C-C bond at the position beta to the radical center, leading to the formation of a smaller radical and an unsaturated species.

- Chlorine Abstraction: The radical may abstract a chlorine atom from another dichloroperfluoroalkane molecule, propagating the chain reaction.

3. Termination: The chain reaction is terminated by the combination of two radical species.

The specific products of pyrolysis are dependent on factors such as temperature, pressure, and the presence of other reactive species. Studies on the pyrolysis of related chlorofluoroalkanes at high temperatures (around 700°C) have shown the formation of a variety of smaller fluorinated and chlorinated species, including tetrafluoroethylene (C₂F₄)[4]. The thermolysis of fluoropolymers containing chlorine, such as polychlorotrifluoroethylene (PCTFE), is also known to generate a range of halogenated byproducts[5].

Experimental Evaluation of Thermal Stability

A suite of thermoanalytical techniques is employed to experimentally determine the thermal stability of dichloroperfluorinated alkanes. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and the kinetics of the degradation process.

Experimental Protocol for TGA of a Dichloroperfluorinated Alkane:

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Select an appropriate sample pan (e.g., platinum or alumina).

-

Tare the balance.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dichloroperfluorinated alkane into the tared sample pan.

-

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Set the temperature program:

-

Equilibrate at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 600°C).

-

-

-

Data Analysis:

-

Plot the sample mass (or percentage of initial mass) as a function of temperature.

-

The onset temperature of decomposition is typically determined as the temperature at which a significant mass loss begins (e.g., 5% mass loss).

-

The derivative of the mass loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While TGA tracks mass loss, DSC detects thermal events such as melting, boiling, and decomposition, which are associated with endothermic or exothermic processes.

Experimental Protocol for DSC of a Dichloroperfluorinated Alkane:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Use a clean, empty sample pan as the reference.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the dichloroperfluorinated alkane into a hermetically sealed aluminum pan. Sealing is crucial for volatile samples to prevent evaporation before decomposition.

-

-

Experimental Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program, similar to the TGA method, to scan through the temperature range of interest.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic peaks will indicate melting or boiling points.

-

Exothermic peaks can indicate decomposition or other chemical reactions. The onset of a sharp exothermic peak following the boiling point is often indicative of thermal decomposition.

-

Caption: Workflow for the comprehensive thermal analysis of dichloroperfluorinated alkanes.

Analysis of Decomposition Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the products of thermal decomposition, Py-GC-MS is the technique of choice. This method involves rapidly heating a sample to a specific temperature in an inert atmosphere (pyrolysis) and then immediately introducing the volatile decomposition products into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer.

Experimental Protocol for Py-GC-MS:

-

Sample Preparation:

-

A small amount of the dichloroperfluorinated alkane (typically in the microgram range) is placed in a pyrolysis tube or on a filament.

-

-

Pyrolysis:

-

The sample is rapidly heated to the desired decomposition temperature (e.g., determined from TGA data) in the pyrolysis unit, which is interfaced with the GC injector.

-

-

GC Separation:

-

The volatile pyrolysis products are swept by the carrier gas (e.g., helium) onto the GC column.

-

The column temperature is programmed to separate the different components of the product mixture based on their boiling points and interactions with the column's stationary phase.

-

-

MS Detection and Identification:

-

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra provide a "fingerprint" for each component, allowing for their identification by comparison with mass spectral libraries and fragmentation patterns.

-

Factors Influencing Thermal Stability

Several molecular features can influence the thermal stability of dichloroperfluorinated alkanes:

-

Perfluoroalkyl Chain Length: For perfluoroalkanes, thermal stability has been observed to decrease with increasing chain length[1]. This is likely due to the increased number of C-C bonds that can potentially undergo cleavage. A similar trend is expected for dichloroperfluorinated alkanes.

-

Position of Chlorine Atoms: While this guide focuses on α,ω-dichloro compounds, the position of the chlorine atoms on the carbon chain would significantly impact stability. Vicinal or geminal dichlorination would likely lead to different decomposition pathways and potentially lower thermal stability compared to the terminally substituted analogs.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, which may occur at lower temperatures than pyrolysis in an inert atmosphere. The presence of other reactive species can also influence the decomposition mechanism.

Applications and Implications in Drug Development and Materials Science

The defined thermal stability of dichloroperfluorinated alkanes makes them attractive for specific applications where controlled reactivity is desired.

-

Drug Development: In the synthesis of complex fluorinated pharmaceuticals, dichloroperfluorinated alkanes can serve as building blocks. The C-Cl bonds can be selectively functionalized, while the perfluorinated backbone remains inert under many reaction conditions. Understanding the thermal limits of these compounds is crucial to prevent unwanted degradation during synthesis and purification steps.

-

Materials Science: These compounds can be used as precursors for the synthesis of fluorinated polymers and other materials. The thermal decomposition properties are critical for processes like chemical vapor deposition (CVD), where controlled breakdown of the precursor is required to form a thin film.

Conclusion

References

-

Bergman, A., Hagman, A., Jacobsson, S., Jansson, B., & Ahlman, M. (1984). Thermal degradation of polychlorinated alkanes. Chemosphere, 13(2), 237-250. [Link]

-

Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321-324. [Link]

-

Kaiser, M. A., Williams, V. S., & Hulse, J. E. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(10), 6026-6044. [Link]

- Benning, A. F., & Park, J. D. (1951). U.S. Patent No. 2,551,573. Washington, DC: U.S.

-

Xiao, F., et al. (2020). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. Environmental Science & Technology Letters, 7(5), 343-349. [Link]

-

Dixon, D. A. (2001). Fluorochemical Decomposition Processes. Pacific Northwest National Laboratory. [Link]

-

Arhami Dolatabadi, A., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Journal of Hazardous Materials, 496, 139322. [Link]

-

Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (A general reference for bond energies, specific values can be found in various sources like the one provided in the search results: [Link])

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (General reference on C-F bond properties, supported by Wikipedia entry: [Link])

-

Jiang, K., et al. (2015). Investigation on the Gas-Phase Decomposition of Trichlorfon by GC-MS and Theoretical Calculation. PLOS ONE, 10(4), e0121389. [Link]

-

Lewis, C., & Schanz, H. (2021). Linear Dicyclopentadiene Copolymers: Synthesis and Thermal Analysis. JagWorks@USA. [Link]

-

PubChem. (n.d.). 1,4-Dichlorobutane. [Link]

-

Chemistry LibreTexts. (2020). 8.8: Strength of Covalent Bonds. [Link]

Sources

"solubility of perfluorocarbons in organic solvents"

An In-depth Technical Guide to the Solubility of Perfluorocarbons in Organic Solvents

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

Perfluorocarbons (PFCs) represent a unique class of synthetic molecules characterized by the replacement of hydrogen with fluorine on a carbon backbone. Their resulting physicochemical properties—including high gas solubility, extreme chemical and biological inertness, and the unusual trait of being both hydrophobic and lipophobic—make them subjects of significant interest in advanced materials and medicine, particularly in drug delivery and as respiratory gas carriers.[1][2] This guide provides a comprehensive exploration of the principles governing the solubility of PFCs in organic solvents. We will delve into the theoretical underpinnings of their solution behavior, present robust experimental methodologies for quantifying solubility, analyze empirical data, and discuss the practical implications for scientific research and development.

The Unique Physicochemical Landscape of Perfluorocarbons

Understanding the solubility of perfluorocarbons begins with appreciating their distinct molecular nature. The substitution of hydrogen with the highly electronegative fluorine atom creates exceptionally strong C-F bonds and a tight, protective sheath of electron density around the carbon skeleton. This leads to very weak intermolecular forces, specifically London dispersion forces.[3]

This low intermolecular cohesion is the root of many of their hallmark properties:

-

Low Cohesive Energy Density: PFCs require very little energy to separate their own molecules. This is reflected in their low Hildebrand solubility parameters, which quantify cohesive energy density.[4][5]

-

Hydrophobicity and Lipophobicity: While their nonpolar nature makes them immiscible with water (hydrophobic), their weak intermolecular forces also prevent them from interacting favorably with hydrocarbon-based organic solvents (lipophobic or oleophobic).[4][6] To dissolve a PFC, a solvent must overcome its own intermolecular bonds to create a cavity for the PFC molecule, an energetically unfavorable process that is not sufficiently compensated by PFC-solvent interactions.[3][7]

-

High Gas Solubility: The same weak intermolecular forces that hinder interactions with liquids create large, stable interstitial spaces within the bulk liquid PFC. This structure readily accommodates gas molecules, leading to a remarkable capacity to dissolve gases like oxygen, nitrogen, and carbon dioxide.[8][9]

The diagram below illustrates the energetic challenges in dissolving PFCs in typical organic solvents.

Caption: Energetic barriers to PFC dissolution in organic solvents.

Theoretical Frameworks for Predicting Solubility

While the adage "like dissolves like" is a useful heuristic, a more quantitative approach is needed for scientific applications. Two key theoretical frameworks provide this rigor: Regular Solution Theory and Hildebrand Solubility Parameters.

Regular Solution Theory

Developed by Joel Henry Hildebrand, Regular Solution Theory provides a model for understanding mixtures that do not behave ideally but where mixing occurs with no excess entropy change (i.e., the molecules are randomly distributed).[10][11] The theory posits that the enthalpy of mixing (ΔHmix) is the primary driver of non-ideal behavior. For a binary mixture, this is given by:

ΔHmix = Vm * φ1φ2 * (δ1 - δ2)2

Where:

-

Vm is the total molar volume of the mixture.

-

φ1 and φ2 are the volume fractions of component 1 (solute) and component 2 (solvent).

-

δ1 and δ2 are the Hildebrand solubility parameters of the components.

This equation demonstrates that the enthalpy of mixing is always positive or zero. A smaller difference between the solubility parameters of the solute and solvent leads to a smaller, more favorable ΔHmix, and thus, higher miscibility.[12]

Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter (δ) is the square root of the cohesive energy density (CED), which is the energy required to completely vaporize a unit volume of liquid, overcoming all intermolecular forces.[5][13]

δ = (CED)1/2 = ((ΔHv - RT)/Vm)1/2

Where:

-

ΔHv is the heat of vaporization.

-

R is the ideal gas constant.

-

T is the temperature.

-

Vm is the molar volume.

Materials with similar δ values are likely to be miscible.[5] Perfluorocarbons have very low δ values (typically 9-12 MPa1/2) compared to common organic solvents like acetone (20.3), toluene (18.2), or hexane (14.9). This large mismatch in δ values quantitatively explains the poor solubility of PFCs in most organic solvents.[4][14]

Experimental Determination of Solubility

Accurate solubility data is paramount for any application. Various methods exist for measuring the solubility of gases or volatile liquids in solvents, including volumetric, gravimetric, and pressure-based techniques.[15][16][17] Gas Chromatography (GC) is a particularly powerful and widely used method for determining the solubility of volatile compounds like PFCs in less volatile organic solvents.

Protocol: Solubility Measurement by Gas Chromatography

This protocol outlines a self-validating system for determining the infinite-dilution activity coefficients, from which solubility can be derived. The method is based on measuring the retention time of a PFC solute as it passes through a GC column where the stationary phase is the organic solvent of interest.

Objective: To determine the Henry's Law constant and solubility of a volatile perfluorocarbon in a non-volatile organic solvent.

Materials & Equipment:

-

Gas Chromatograph (GC) with a Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID).

-

Packed or capillary column.

-

High-purity carrier gas (e.g., Helium, Nitrogen).

-

High-precision gas-tight syringe.

-

Volatile Perfluorocarbon (solute).

-

Non-volatile Organic Solvent (stationary phase).

-

Volatile solvent for coating (e.g., dichloromethane).

-

High-precision analytical balance.

Methodology:

Step 1: Column Preparation (Self-Validation Point 1)

-

Rationale: The core of this method is treating the organic solvent as the stationary phase. The amount of this phase must be known precisely.

-

Procedure:

-

For a packed column, coat a known mass of inert support (e.g., Chromosorb P) with a solution of the organic solvent in a highly volatile solvent.

-

For a capillary column, pass a similar solution through the capillary tubing.

-

Carefully evaporate the volatile solvent under a gentle stream of nitrogen and then in a vacuum oven at a moderate temperature until a constant mass is achieved.

-

Validation: The mass of the coated solvent is determined by the difference in mass of the column before and after coating, measured on a high-precision balance. This is a critical parameter for later calculations.

-

Step 2: System Setup and Conditioning

-

Rationale: A stable and inert system is crucial for reproducible retention times.

-

Procedure:

-

Install the prepared column in the GC oven.

-

Set the injector and detector temperatures significantly higher than the column temperature to ensure rapid vaporization of the solute and prevent condensation.

-

Condition the column by heating it under a low flow of carrier gas for several hours to remove any residual volatile solvent.

-

Set a precise and constant carrier gas flow rate. Measure this rate accurately using a flow meter at the column outlet.

-

Step 3: Isothermal Analysis (Data Acquisition)

-

Rationale: The retention time of the solute is directly related to its partitioning between the carrier gas and the solvent phase under constant temperature and pressure.

-

Procedure:

-

Set the GC oven to the desired experimental temperature. Allow the system to equilibrate until a stable baseline is achieved.

-

Using a gas-tight syringe, inject a small, known volume of the PFC vapor into the GC injector. The amount should be small enough to ensure operation in the infinite-dilution region.

-

Record the chromatogram, noting the retention time (tR) of the PFC peak and the retention time of a non-retained compound (tM), like methane, to determine the column dead time.

-

Step 4: Data Analysis and Calculation (Self-Validation Point 2)

-

Rationale: The net retention volume is used to calculate the partition coefficient, which is directly related to solubility.

-

Procedure:

-

Calculate the net retention volume (VN) using the recorded data.

-

Determine the Henry's Law constant (H) from the partition coefficient.

-

Validation: Repeat the injection multiple times to ensure the retention time is reproducible (relative standard deviation < 2%). Perform the experiment at several different temperatures to determine the thermodynamic properties of the solution, such as the enthalpy of solution.[18][19]

-

The experimental workflow is summarized in the diagram below.

Caption: Workflow for determining PFC solubility via Gas Chromatography.

Quantitative Solubility Data

The solubility of liquid PFCs in organic solvents is generally low, but not zero. The degree of solubility depends on the specific structures of both the PFC and the solvent. The following table, adapted from F2 Chemicals Ltd., presents solubility data for several common PFCs in various organic solvents at 25°C.[7]

| Solvent | PPFP (C₅F₁₂) | PFH (C₆F₁₄) | PMCH (C₇F₁₄) | PFD (C₁₀F₁₈) |

| Formula | CF₃(CF₂)₃CF₃ | CF₃(CF₂)₄CF₃ | C₆F₁₁CF₃ | C₁₀F₁₈ |

| Acetone | 4.2 | 8.6 | 9.0 | 3.8 |

| Benzene | 5.0 | 6.6 | 5.4 | 5.9 |

| Carbon Tetrachloride | 6.7 | 11.0 | 39 | 31 |

| Chloroform | 3.6 | 8.4 | 11 | 3.8 |

| Cyclohexane | 12 | 9.5 | - | - |

| Diethyl Ether | Miscible | - | - | - |

| Ethyl Acetate | 10.7 | 8.8 | 6.3 | - |

| Ethyl Alcohol | 4.2 | 4.3 | 5.7 | 1.9 |

| Heptane | 13 | 14 | 12 | 11 |

| Toluene | 4.8 | 6.2 | 4.2 | 4.0 |

| All values are in g per 100 g of solvent at 25°C.[7] |

Analysis of Data:

-

Fluorinated Solvents: Solubility is highest in fluorinated solvents like carbon tetrachloride, although this is an ozone-depleting substance and its use is restricted.

-

Ethers: Some PFCs, particularly smaller ones, can be miscible with ethers like diethyl ether, likely due to the polar C-O bond offering a different interaction mechanism.

-

Alkanes: Non-polar alkanes like heptane and cyclohexane show moderate solvent power for PFCs.

-

Polar/Aromatic Solvents: More polar or aromatic solvents like acetone, ethanol, and benzene generally exhibit lower solubility.

Applications in Drug Development and Research

The unique solubility profile of PFCs is not a limitation but an enabling feature for several advanced applications.

-

Drug Delivery Systems: Semifluorinated alkanes, which are block copolymers of a perfluorinated and a hydrogenated segment, can self-assemble into micelles or nanoparticles. The PFC core can dissolve lipophilic drugs, while the hydrocarbon segment provides compatibility with biological environments, making them promising drug carriers.[20]

-

Oxygen Delivery (Blood Substitutes): The high solubility of respiratory gases in PFCs is the basis for their investigation as artificial blood substitutes. Emulsions of PFCs can carry significantly more oxygen than blood plasma, offering a potential solution for emergency transfusions and organ preservation.[8]

-

Hyperpolarized NMR: Recent research has shown that the high solubility of hydrogen gas in PFCs—an order of magnitude higher than in typical organic solvents—can dramatically enhance the efficiency of para-hydrogen-induced polarization (PHIP) for NMR signal enhancement.[21][22][23] This has significant potential for creating highly sensitive imaging agents for medical diagnostics.

Conclusion

The solubility of perfluorocarbons in organic solvents is a complex interplay of weak intermolecular forces and thermodynamics. Governed by a large mismatch in cohesive energy densities, PFCs are generally poorly miscible with most hydrocarbon-based solvents, a property best described as lipophobicity. This behavior can be predicted using frameworks like Regular Solution Theory and quantified using established experimental techniques such as Gas Chromatography. While their poor solvent power for other substances is a defining characteristic, their exceptional ability to dissolve gases opens up a wide range of high-value applications in medicine and research. For the drug development professional, understanding this unique solubility profile is key to harnessing the potential of PFCs in creating next-generation therapeutic and diagnostic agents.

References

- Afzal, W., & Prausnitz, J. (n.d.). FOUR METHODS FOR MEASURING THE SOLUBILITIES OF GASES AND VAPORS IN LIQUIDS AND POLYMERS. AURA.

- (2025). Methods and Experimental Techniques to Research Solubility of Gases in Liquids. ResearchGate.

- (n.d.). the solubility of gases in liquids.

- (n.d.). A method for measuring gas solubility. Technical Library of the CSBE-SCGAB.

- (n.d.). a lab experiment to introduce gas/liquid solubility. Universidade de Coimbra.

- (n.d.). Hildebrand solubility parameters, d, for PFO 4,5 and the solvents 57 used in our study. ResearchGate.

- (n.d.). PFOS solubility in different organic solvents (a) and alcoholic.... ResearchGate.

- (n.d.). Technical Article - Dissolving gases in FLUTEC™ liquids. F2 Chemicals Ltd.

- (n.d.). Solutions of Fluorochemicals and Hydrocarbons. The Journal of Physical Chemistry.

- (2009). Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Taylor & Francis Online.

- (n.d.). The factors that influence solubility in perfluoroalkane solvents. Request PDF.

- (n.d.). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. Semantic Scholar.

- (2025). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. The Journal of Physical Chemistry Letters - ACS Publications.

- (n.d.). Properties of perfluorocarbon solvents. Petr Beier Group.

- (n.d.). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. Request PDF - ResearchGate.

- (n.d.). Hildebrand solubility parameter. Wikipedia.

- (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH.

- (n.d.). Solubility in Liquids - Perfluorocarbon Tracers. F2 Chemicals Ltd.

- (2025). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. Figshare.

- (n.d.). An In-depth Technical Guide to the Solubility Parameters of 1-(Perfluoro-n-octyl)tetradecane. Benchchem.

- (2020). Perfluorocarbon-based oxygen carriers: from physics to physiology. PMC - PubMed Central.

- (n.d.). Part 2 - The Hildebrand Solubility Parameter.

- (n.d.). Regular solution. Wikipedia.

- (n.d.). Regular Solution Theory. PDF - Scribd.

- (2016). REGULAR SOLUTION THEORY AND ITS APPLICATIONS. CRDEEP Journals.

- (2025). Perfluorocarbons useful tools for medicine. ResearchGate.

- (2019). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. PubMed Central.

- (2025). Gas chromatographic determination of perfluorocarboxylic acids in aqueous samples – A tutorial review. Request PDF - ResearchGate.

- (n.d.). The Anomalous Behavior of Fluorocarbon Solutions. The Journal of Physical Chemistry.

- (n.d.). Thermodynamics of molecular solids in organic solvents. kth .diva.

- (n.d.). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. PMC - NIH.

- (2025). Thermodynamics of molecular solids in organic solvents. Request PDF - ResearchGate.

Sources

- 1. Properties of perfluorocarbon solvents | Petr Beier Group [beier.group.uochb.cz]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. f2chemicals.com [f2chemicals.com]

- 8. f2chemicals.com [f2chemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Regular solution - Wikipedia [en.wikipedia.org]

- 11. crdeepjournal.org [crdeepjournal.org]

- 12. scribd.com [scribd.com]

- 13. Solubility Parameters-- [cool.culturalheritage.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. eq.uc.pt [eq.uc.pt]

- 18. Thermodynamics of molecular solids in organic solvents [kth.diva-portal.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen | Semantic Scholar [semanticscholar.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

1,10-Dichloroperfluorodecane: A Technical Overview of a Niche Perfluorinated Compound

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 1,10-Dichloroperfluorodecane, a molecule situated within the broader class of α,ω-dichloroperfluoroalkanes. Given the limited specific literature on this particular C10 compound, this document synthesizes available data and places it within the context of longer-chain perfluorinated dichlorides, offering insights into its potential properties, synthesis, and applications, while clearly delineating areas where further research is required.

Physicochemical and Spectroscopic Profile

This compound is a fully fluorinated straight-chain alkane with chlorine atoms at the terminal positions. This structure imparts high chemical and thermal stability, characteristic of perfluorinated compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀Cl₂F₂₀ | N/A |

| Molecular Weight | 570.98 g/mol | N/A |

| CAS Number | 156186-28-6 | N/A |

| Boiling Point | 213.0 ± 35.0 °C (Predicted) | [1] |

| Density | 1.4 g/cm³ | [1] |

| Specific Gravity | >1.4 | [1] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR would be the most informative technique, with distinct signals anticipated for the fluorine atoms adjacent to the chlorine atoms (α-CF₂) and those along the perfluoroalkyl chain (β, γ, etc.-CF₂). The chemical shifts would provide insight into the electronic environment of the fluorine nuclei. ¹³C NMR would show signals in the highly deshielded region characteristic of carbon atoms bonded to fluorine.

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by strong C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region. The presence of C-Cl bonds would likely give rise to weaker absorptions at lower wavenumbers.

-

Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms. Fragmentation would likely involve the loss of chlorine and various CₓFᵧ fragments.

Synthesis and Reactivity

General Synthetic Approaches for α,ω-Dichloroperfluoroalkanes

Specific, detailed protocols for the synthesis of this compound are not prominently described in the reviewed literature. However, general methods for the preparation of α,ω-dihaloperfluoroalkanes can be inferred. One potential route involves the telomerization of tetrafluoroethylene (TFE) in the presence of a chain-transfer agent that can introduce chlorine atoms at the chain ends.